1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one

Description

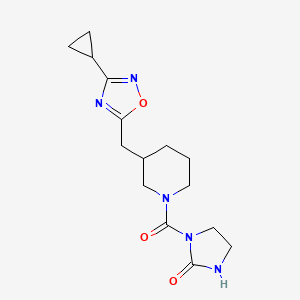

The compound "1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one" (CAS: 1705765-30-5) is a heterocyclic molecule with a molecular formula of C₁₅H₂₁N₅O₃ and a molecular weight of 319.36 g/mol . Its structure features:

- A 3-cyclopropyl-1,2,4-oxadiazole moiety linked via a methyl group to a piperidine ring.

- A carbonyl bridge connecting the piperidine to an imidazolidin-2-one ring.

Properties

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c21-14-16-5-7-20(14)15(22)19-6-1-2-10(9-19)8-12-17-13(18-23-12)11-3-4-11/h10-11H,1-9H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDSBNQBJUAGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)N2CCNC2=O)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of a suitable base like triethylamine . The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the imidazolidin-2-one moiety through cyclization reactions involving urea derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or alkyl halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs with varying functional groups .

Scientific Research Applications

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Findings and Implications

Oxadiazole Substituents : Cyclopropyl enhances steric and electronic properties over ethyl/propyl, improving metabolic stability .

Core Heterocycles: Piperidine-imidazolidinone offers balanced rigidity and hydrogen-bonding capacity, distinct from pyridine or benzimidazole derivatives .

Therapeutic Potential: Structural parallels to malaria () and patented compounds () suggest unexplored pharmacological applications for the target compound .

Biological Activity

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one is a novel synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its interaction with muscarinic receptors and other relevant biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and the introduction of the cyclopropyl group. The structural integrity and functional groups present in the compound contribute significantly to its biological activity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Cyclopropyl Group | Enhances receptor binding affinity |

| Oxadiazole Ring | Imparts unique electronic properties |

| Piperidine Moiety | Contributes to pharmacological efficacy |

Muscarinic Receptor Interaction

Research indicates that derivatives of the cyclopropyloxadiazole class, including this compound, exhibit selective agonistic properties at the M1 muscarinic receptor , while showing antagonist behavior at M2 and M3 receptors . This selectivity suggests potential therapeutic applications in treating conditions like Alzheimer's disease, where M1 receptor activation is beneficial.

Case Study: M1 Receptor Agonism

A study demonstrated that compounds structurally similar to our target compound acted as partial agonists at M1 receptors. These compounds were found to enhance cognitive functions in animal models, indicating their potential as cognitive enhancers .

Inhibition of Cancer Cell Proliferation

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that this compound inhibited the growth of various cancer cell lines, including HeLa cells, through mechanisms involving apoptosis induction.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Binding : The cyclopropyl group enhances binding affinity to muscarinic receptors.

- Signal Transduction Modulation : Activation of M1 receptors leads to downstream signaling pathways that promote neuronal health and cognitive function.

- Apoptotic Pathways : Inhibition of cancer cell proliferation is mediated through both intrinsic and extrinsic apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.